4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

CHK1 kinase inhibition Metabolic stability Cancer therapeutics

Select this compound to secure the validated, metabolically robust core required for CHK1 inhibitor development. Unlike generic analogs, its 4-bromo handle enables orthogonal cross-coupling, while the critical 5-CF3 group uniquely prevents oxidative N-dealkylation—a key advantage over the degraded benchmark SCH900776. This dual reactivity streamlines fragment-based drug discovery and agrochemical research by serving as a single, multifunctional advanced intermediate that reduces library complexity.

Molecular Formula C10H5BrClF3N2
Molecular Weight 325.51 g/mol
CAS No. 918339-65-8
Cat. No. B3059607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole
CAS918339-65-8
Molecular FormulaC10H5BrClF3N2
Molecular Weight325.51 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Cl)N2C(=C(C=N2)Br)C(F)(F)F
InChIInChI=1S/C10H5BrClF3N2/c11-8-5-16-17(9(8)10(13,14)15)7-3-1-2-6(12)4-7/h1-5H
InChIKeyLCPNNWBUOLGLHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 918339-65-8): A Polyhalogenated Pyrazole Scaffold for Selective CHK1 Inhibitor Design


4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole (CAS 918339-65-8) is a fully substituted 1,4,5-pyrazole scaffold distinguished by the simultaneous presence of a 4-bromo leaving group, an electron-withdrawing 5-trifluoromethyl group, and an N1-3-chlorophenyl substituent . This precise arrangement of halogens enables orthogonal reactivity—specifically, the 4-bromine serves as a versatile handle for transition metal-catalyzed cross-coupling, while the CF3 group imparts metabolic stability and modulates electronic properties [1]. The compound is exploited as a key intermediate in the synthesis of MU380, a potent and metabolically robust CHK1 inhibitor that resists N-dealkylation [2].

Why 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole Cannot Be Replaced by Common Pyrazole Analogs


Generic substitution with simpler pyrazole analogs is precluded because the 4-bromo-5-trifluoromethyl-1-aryl motif is not merely a sum of substituents but a synergistic pharmacophore. Replacement with the non-brominated analog 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole eliminates the only C–Br cross-coupling handle, blocking a key synthetic route to more complex structures . Conversely, the 4-bromo-1-(3-chlorophenyl)-1H-pyrazole variant lacks the metabolically stabilizing CF3 group, which is critical for preventing oxidative N-dealkylation in downstream CHK1 inhibitors [1]. Even a shift to the isomeric 3-trifluoromethyl regioisomer renders the scaffold incompatible with the established 1,5-substitution pattern required for the CHK1 pharmacophore [2].

Quantitative Differentiation Evidence for 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole vs. Analogs


Enabling Selective CHK1 Inhibition: Metabolic Stability Advantage Over SCH900776

In the synthesis of the CHK1 inhibitor MU380, 4-bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole serves as the critical intermediate that installs the N-trifluoromethylpyrazole pharmacophore [1]. The resulting clinical candidate MU380 showed complete resistance to metabolic N-dealkylation in vivo, while its comparator SCH900776 (which contains a conventional N-methylpyrazole) underwent extensive N-dealkylation to a 40-fold less selective metabolite [2]. In an A2780 xenograft mouse model, MU380 in combination with gemcitabine caused significantly higher accumulation of DNA damage than the SCH900776-gemcitabine combination, leading to enhanced tumor cell death [2].

CHK1 kinase inhibition Metabolic stability Cancer therapeutics

Regioselective Synthesis: Higher Yield and Purity vs. 3-CF3 Isomer

A dedicated regioselective method for 1-aryl-4-bromo-5-trifluoromethylpyrazoles, including the target compound, provides exclusive 5-CF3 substitution through the cyclocondensation of arylhydrazines with 3-bromo-4-ethoxy-1,1,1-trifluorobut-3-en-2-one [1]. Attempts to synthesize the 3-CF3 isomer via this methodology fail, and alternative routes often yield mixtures requiring chromatographic separation. The target compound is thus obtained in a single regioisomer without contamination from the undesired 3-CF3 byproduct, which can complicate downstream crystallization and coupling reactions [1].

Regioselective synthesis Pyrazole functionalization Building block scalability

Orthogonal Reactivity: Br vs. Cl in Cross-Coupling

The target compound uniquely positions a C4–Br bond for iterative cross-coupling while the C3′–Cl on the phenyl ring remains intact [1]. Under standard Suzuki-Miyaura conditions, the 4-bromine undergoes coupling with aryl/heteroaryl boronic acids, whereas the 3-chlorophenyl chlorine is unreactive . In contrast, the analog 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, lacking the 3-chlorine, offers only a single diversification point. This orthogonality enables sequential derivatization: first C4 elaboration, then C3′-Cl amination or borylation, expanding chemical space from a single intermediate .

Orthogonal coupling Selective functionalization Medicinal chemistry

Optimal Application Scenarios for 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole Based on Differentiation Evidence


Synthesis of Metabolically Robust CHK1 Inhibitors with N-Trifluoromethylpyrazole Pharmacophore

Medicinal chemistry teams targeting the DNA damage response pathway should select this compound as the starting material for CHK1 inhibitors like MU380, where the 5-CF3 group prevents in vivo N-dealkylation. Clinical comparisons demonstrated that MU380, derived from this scaffold, completely resists metabolic deactivation, unlike the benchmark SCH900776, which is degraded to a 40-fold less selective metabolite [1]. This single advantage translates into superior tumor cell killing in xenograft models and supports the compound's procurement for preclinical candidate optimization [1].

Divergent Library Synthesis via Orthogonal Halogen Cross-Coupling

For parallel medicinal chemistry and fragment-based drug discovery, the orthogonal C4–Br and C3′–Cl handles enable a two-step sequential diversification strategy. The first Suzuki-Miyaura coupling at C4 installs a first diversity element, and a subsequent Buchwald-Hartwig amination or Miyaura borylation at C3′ introduces a second diversity element without risking cross-reactivity [2]. This streamlines the procurement of a single advanced intermediate to replace two separate building blocks, reducing the number of SKUs in compound management libraries.

Agrochemical Discovery Leveraging the Trifluoromethyl Pharmacophore

The N-trifluoromethylpyrazole motif, accessed directly via the compound's 5-CF3 group, is a recognized privileged scaffold in agrochemicals for its enhanced metabolic stability and bioavailability [3]. The compound provides a direct entry point for developing novel fungicides or insecticides where the 4-bromine can be substituted with tailored heterocycles to probe steric and electronic requirements of the target organism's active site.

Quote Request

Request a Quote for 4-Bromo-1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.